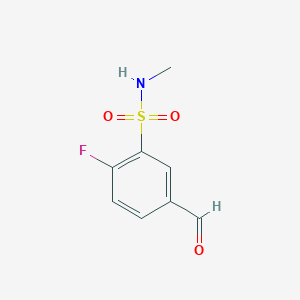

2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide

Descripción

Chemical Structure and Properties 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide (CAS: 1536944-73-6) is a sulfonamide derivative with a benzene ring substituted at positions 2 (fluorine), 5 (formyl group), and 1 (N-methyl sulfonamide). Its molecular formula is C₈H₈FNO₃S, and it has a molecular weight of 217.21 g/mol (calculated based on formula; discrepancies in noted below). The formyl group (-CHO) at position 5 confers electrophilic reactivity, while the fluorine atom enhances metabolic stability and influences electronic properties.

Discrepancy Note: lists the molecular formula as C₈H₈O₃S (implying a molecular weight of 184.22 g/mol), but this omits fluorine and nitrogen. The correct formula (C₈H₈FNO₃S) aligns with standard sulfonamide derivatives.

Structure

3D Structure

Propiedades

IUPAC Name |

2-fluoro-5-formyl-N-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3S/c1-10-14(12,13)8-4-6(5-11)2-3-7(8)9/h2-5,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRAYVCVNBWHXQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=C(C=CC(=C1)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide typically involves the following steps:

Starting Material: The synthesis begins with a suitable fluorinated benzene derivative.

Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate compound with a sulfonamide reagent, such as methanesulfonamide, under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:

Batch Reactors: Used for controlled addition of reagents and temperature regulation.

Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and reduce reaction times.

Análisis De Reacciones Químicas

Types of Reactions

2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

Oxidation: 2-Fluoro-5-carboxy-N-methylbenzene-1-sulfonamide.

Reduction: 2-Fluoro-5-hydroxymethyl-N-methylbenzene-1-sulfonamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The sulfonamide group can interact with biological molecules through hydrogen bonding and electrostatic interactions, influencing various biochemical pathways.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

Substituent Effects on Reactivity The formyl group in the target compound (position 5) is a strong electron-withdrawing group, making it more reactive toward nucleophilic additions (e.g., Schiff base formation) compared to methyl (), amino (), or chloro () substituents. This property is advantageous in prodrug design or covalent inhibitor development . Fluorine at position 2 (shared with and ) reduces metabolic oxidation, enhancing plasma half-life compared to methoxy () or unsubstituted analogs.

Solubility and Stability

- The formyl group increases polarity but may reduce stability due to oxidation susceptibility. In contrast, methyl () and morpholine () groups improve hydrophobicity and stability, respectively.

- Hydrochloride salts () and morpholine derivatives () exhibit enhanced aqueous solubility compared to the target compound.

The formyl group may enable conjugation with biomolecules, suggesting applications in targeted therapies .

Actividad Biológica

2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a fluorine atom and a formyl group, may exhibit unique interactions with biological targets, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H8FNO2S. Its structure comprises a benzene ring substituted with a fluorine atom, a formyl group (-CHO), and a sulfonamide moiety (-SO2NH). The presence of these functional groups can influence the compound's reactivity and biological interactions.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Similar compounds have been reported to inhibit various enzymes, including carbonic anhydrases (CAs) and tyrosinase. The sulfonamide group is known for its ability to mimic substrates and bind to active sites, potentially leading to inhibition of enzymatic activity .

- Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties. The presence of the fluorine atom can enhance lipophilicity, possibly improving membrane penetration and bioactivity against bacterial strains.

Anticancer Properties

Recent studies have indicated that similar compounds with sulfonamide structures exhibit anticancer properties. For instance, derivatives with fluorine substitutions have shown increased potency against various cancer cell lines by modulating signaling pathways involved in cell proliferation and apoptosis .

Case Studies

- Inhibition of Carbonic Anhydrases : A study reported that sulfanilamide derivatives, including those with similar structural features to this compound, demonstrated significant inhibitory activity against human carbonic anhydrase isoforms. These findings suggest potential therapeutic applications in treating conditions like glaucoma and edema .

- Antitumor Activity : Another investigation highlighted the anticancer effects of sulfonamide derivatives on human glioblastoma cells. The study revealed that structural modifications, such as the introduction of electron-withdrawing groups like fluorine, enhanced cytotoxicity against cancer cells .

Data Tables

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide?

Answer:

The synthesis typically involves sulfonylation of a fluorinated aromatic amine precursor. A common approach is reacting 5-amino-2-fluorobenzaldehyde derivatives with N-methylsulfamoyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts . Key considerations include:

- Reagent stoichiometry: Maintain a 1:1.2 molar ratio of amine to sulfonyl chloride to ensure complete conversion.

- Temperature control: Reactions are best performed at 0–5°C to minimize side reactions.

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) to isolate the product.

Basic: How can structural purity and regiochemistry be confirmed for this compound?

Answer:

A multi-technique approach is essential:

- HPLC analysis : Use a C18 column with a methanol-water mobile phase (70:30 v/v) to assess purity (>98% by area normalization) .

- NMR spectroscopy : The formyl proton (δ ~10.2 ppm in H NMR) and sulfonamide NH (δ ~7.8 ppm) confirm regiochemistry. F NMR should show a single peak (δ ~-110 ppm) .

- X-ray crystallography : Resolve ambiguities in substituent positioning using single-crystal diffraction (e.g., C–F bond length ~1.34 Å) .

Advanced: What strategies address contradictory bioactivity data in enzyme inhibition studies?

Answer:

Discrepancies may arise from assay conditions or target promiscuity. Mitigation strategies include:

- Dose-response profiling : Test concentrations from 1 nM to 100 µM to identify non-specific effects at higher doses.

- Structural analogs : Compare activity with derivatives lacking the formyl or sulfonamide group to pinpoint pharmacophores .

- Computational docking : Use AutoDock Vina to model interactions with enzyme active sites (e.g., sulfonamide oxygen hydrogen bonding with catalytic residues) .

Advanced: How can regioselectivity challenges during formylation be resolved?

Answer:

The fluorinated aromatic ring’s electronic profile directs formylation. To enhance selectivity:

- Directing groups : Introduce temporary protecting groups (e.g., tert-butyl) at competing positions.

- Vilsmeier-Haack conditions : Use POCl/DMF at 0°C to favor para-formylation relative to meta positions .

- DFT calculations : Predict reactive sites using Gaussian09 (B3LYP/6-31G* basis set) to optimize reaction pathways .

Basic: What solvents are optimal for solubility and stability studies?

Answer:

Solubility data from analogous sulfonamides suggest:

- Polar aprotic solvents : DMSO (≥50 mg/mL) for stock solutions.

- Aqueous buffers : Use pH 7.4 PBS with ≤5% DMSO for biological assays .

- Avoid : Chlorinated solvents (risk of dehalogenation) and strong acids (sulfonamide hydrolysis) .

Advanced: How to manage byproduct formation during scale-up synthesis?

Answer:

Common byproducts include des-fluoro or over-formylated derivatives. Solutions:

- Reaction monitoring : Use in-situ FTIR to track sulfonamide NH formation (disappearance of –NH peak at 3450 cm).

- Byproduct removal : Employ preparative HPLC with a phenyl-hexyl column to separate structurally similar impurities .

- Catalytic optimization : Add 5 mol% DMAP to accelerate sulfonylation and reduce side reactions .

Advanced: What are the implications of the sulfonamide group’s electronic effects on reactivity?

Answer:

The sulfonamide acts as a strong electron-withdrawing group:

- Aromatic electrophilic substitution : Deactivates the ring, directing reactions to the less hindered para-fluoro position.

- Hydrogen bonding : The –SONH– group stabilizes transition states in nucleophilic attacks (e.g., SNAr reactions) .

- Tautomerism : Investigate keto-enol equilibria using C NMR (carbonyl carbon at δ ~190 ppm) .

Advanced: How to design stability-indicating assays for this compound?

Answer:

Assess degradation under stress conditions:

- Thermal stability : Heat at 40°C/75% RH for 4 weeks; monitor via HPLC for formyl group oxidation (retention time shifts).

- Photodegradation : Expose to UV light (254 nm) for 48 hours; track fluorophore formation using fluorescence spectroscopy .

- Hydrolytic stability : Test in pH 1.2 (simulated gastric fluid) and pH 9.0 (intestinal fluid) to identify labile bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.